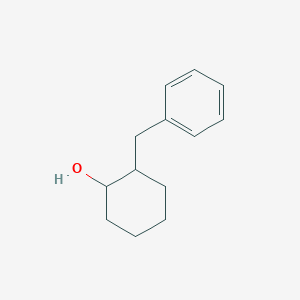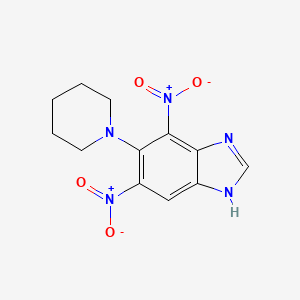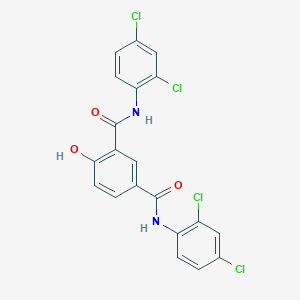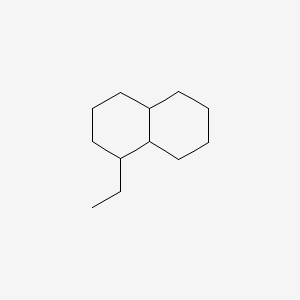
1-Ethyldecalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyldecalin, also known as decahydroethylnaphthalene, is a bicyclic organic compound with the molecular formula C₁₂H₂₂. It is a derivative of decalin, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
準備方法
1-Ethyldecalin can be synthesized through several methods. One common synthetic route involves the hydrogenation of ethylnaphthalene. This process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{C}{10}\text{H}{7}\text{C}_2\text{H}5 + 5\text{H}2 \rightarrow \text{C}{12}\text{H}{22} ]
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield .
化学反応の分析
1-Ethyldecalin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound. This reaction is usually facilitated by the presence of a catalyst or under UV light.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Ethyldecalin has several applications in scientific research:
Chemistry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Biology: Researchers use this compound in studies involving lipid membranes and hydrophobic interactions.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of similar bicyclic compounds.
作用機序
The mechanism of action of 1-ethyldecalin is primarily related to its chemical structure. As a hydrophobic compound, it interacts with lipid membranes and can influence membrane fluidity and permeability. In chemical reactions, its bicyclic structure provides stability and allows for various substitution and addition reactions .
類似化合物との比較
1-Ethyldecalin is similar to other bicyclic compounds such as decalin and its derivatives. the presence of the ethyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity. Similar compounds include:
Decalin: The parent compound without the ethyl group.
Tetralin: A related bicyclic compound with a single aromatic ring.
Naphthalene: An aromatic compound with two fused benzene rings.
These compounds share structural similarities but differ in their chemical properties and applications .
特性
CAS番号 |
1008-17-9 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
1-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h10-12H,2-9H2,1H3 |
InChIキー |
HUMCBDCARGDFNV-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC2C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



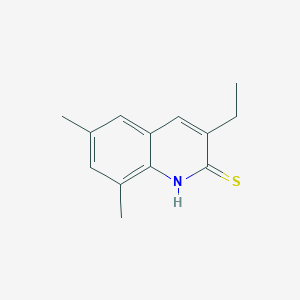
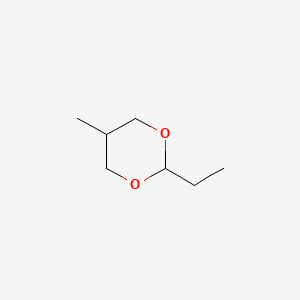
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
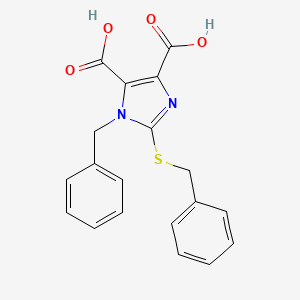
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
